2-Chloroquinolin-8-ol;ZINC
CAS No.:
Cat. No.: VC18459613
Molecular Formula: C9H6ClNOZn
Molecular Weight: 245.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClNOZn |
|---|---|
| Molecular Weight | 245.0 g/mol |
| IUPAC Name | 2-chloroquinolin-8-ol;zinc |
| Standard InChI | InChI=1S/C9H6ClNO.Zn/c10-8-5-4-6-2-1-3-7(12)9(6)11-8;/h1-5,12H; |
| Standard InChI Key | GHIBVJFEWCTZQU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)O)N=C(C=C2)Cl.[Zn] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Connectivity
The zinc complex of 2-chloroquinolin-8-ol consists of a zinc ion coordinated to the deprotonated form of the ligand. The molecular formula indicates a 1:1 metal-to-ligand ratio . The ligand itself, 2-chloroquinolin-8-ol, is a bicyclic aromatic compound featuring a hydroxyl group at the 8-position and a chlorine atom at the 2-position of the quinoline backbone . The SMILES notation for the complex, C1=CC2=C(C(=C1)O)N=C(C=C2)Cl.[Zn], highlights the bonding between the zinc atom and the oxygen and nitrogen atoms of the ligand .
Table 1: Key Identifiers of 2-Chloroquinolin-8-ol;ZINC
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-chloroquinolin-8-ol;zinc | |
| Molecular Formula | ||
| Molecular Weight | 245.0 g/mol | |
| Parent Compound (CID) | 274878 (2-chloroquinolin-8-ol) | |
| InChI Key | GHIBVJFEWCTZQU-UHFFFAOYSA-N |
Structural Analysis
Synthesis and Preparation
Ligand Synthesis
The free ligand, 2-chloroquinolin-8-ol, is synthesized via chlorination of 8-hydroxyquinoline or through Skraup-type cyclization reactions involving chlorinated precursors . Its purity is critical for subsequent complexation with zinc, as impurities may alter stoichiometry or coordination behavior.
Complex Formation
The zinc complex is typically prepared by reacting 2-chloroquinolin-8-ol with a zinc salt (e.g., zinc acetate or sulfate) in a polar solvent such as ethanol or water. The reaction proceeds under reflux conditions, often requiring pH adjustment to deprotonate the hydroxyl group and facilitate metal binding . Isolation involves filtration and recrystallization to yield the pure complex.
Table 2: Comparative Properties of Ligand and Complex
| Property | 2-Chloroquinolin-8-ol | 2-Chloroquinolin-8-ol;ZINC |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 179.6 g/mol | 245.0 g/mol |
| Melting Point | 63–64°C | Not reported |
| Boiling Point | 342.1°C (predicted) | Not reported |
Physicochemical Properties
Thermal Stability
While the ligand exhibits a melting point of 63–64°C , the zinc complex’s thermal behavior remains uncharacterized in available literature. Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) would be required to determine decomposition temperatures and stability under heating.
Solubility and Reactivity
The ligand is sparingly soluble in water but dissolves in organic solvents like ethanol and dimethylformamide . The zinc complex’s solubility profile is likely similar, though coordination to the metal ion may reduce solubility in nonpolar solvents. Reactivity studies are absent, but the complex is expected to undergo ligand substitution reactions in the presence of stronger field ligands.
Recent Advances and Research Gaps
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Spectroscopic Characterization: UV-Vis, IR, and NMR data are needed to confirm structure.
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Biological Profiling: Antibacterial, antifungal, and cytotoxic assays remain unexplored.
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Material Properties: Investigations into luminescence or catalytic efficiency could unveil novel applications.
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